N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide
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Overview
Description
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzofuran core, an oxazole ring, and a bromophenyl group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide typically involves multi-step organic reactionsCommon reagents used in these reactions include bromine, oxalyl chloride, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The bromophenyl group can undergo substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzofuran derivatives, while substitution reactions can introduce new functional groups to the bromophenyl moiety .
Scientific Research Applications
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives, oxazole-containing molecules, and bromophenyl-substituted compounds. Examples include:
- N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
- 4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
Uniqueness
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H17BrN2O3 |
---|---|
Molecular Weight |
425.3 g/mol |
IUPAC Name |
N-[3-(4-bromophenyl)-1,2-oxazol-5-yl]-3,5,6-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C21H17BrN2O3/c1-11-8-16-13(3)20(26-18(16)9-12(11)2)21(25)23-19-10-17(24-27-19)14-4-6-15(22)7-5-14/h4-10H,1-3H3,(H,23,25) |
InChI Key |
XXSIGMCHEBJNQB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)OC(=C2C)C(=O)NC3=CC(=NO3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
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